(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Description
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Properties
IUPAC Name |
(6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-9-3-10-6-15-11(4-13(10)12-9)8-1-2-16-7-8/h1-3,7,11,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMUAFDHFALYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CO)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a member of the pyrazolo-oxazine family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of the compound features a fused ring system that includes a thiophene moiety. The unique electronic properties imparted by the thiophene ring enhance the compound's reactivity and interactions with biological targets. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Compound Name | This compound |
| Structural Components | Pyrazole ring, oxazine ring, thiophene substituent |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 224.29 g/mol |
Anticancer Properties
Research indicates that pyrazolo derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that modifications in the phenyl moiety could enhance antitumoral activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
Antiviral Activity
In addition to anticancer properties, similar pyrazolo compounds have been tested for antiviral activity. For example, derivatives have been synthesized and evaluated against viral pathogens, showing promising results in inhibiting viral replication . The precise mechanism often involves interference with viral protein synthesis or assembly.
Anti-inflammatory Effects
The presence of the thiophene group in the compound is believed to contribute to anti-inflammatory properties. Studies have shown that thiophene-containing compounds can reduce inflammatory markers and cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A series of synthesized pyrazolo compounds were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of 22.54 µM against MCF-7 cells, indicating significant antitumor potential .
- Antiviral Testing : In a comparative study, various pyrazolo derivatives were assessed for their ability to inhibit viral replication. The results indicated that certain modifications led to enhanced antiviral efficacy against specific viral strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
